Androst-4-ene-6,17-dione

Description

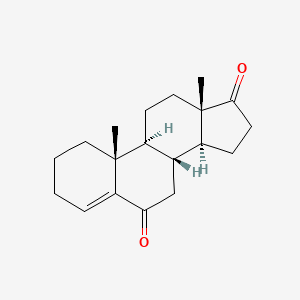

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-4-3-5-15(18)16(20)11-12-13-6-7-17(21)19(13,2)10-8-14(12)18/h5,12-14H,3-4,6-11H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 |

InChI Key |

JISJLOKIFQHNNQ-IEVKOWOJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CCCC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=CCCCC34C |

Synonyms |

androst-4-ene-6,17-dione |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Androst 4 Ene 6,17 Dione for Research Applications

Established Synthetic Pathways for Androst-4-ene-6,17-dione

The synthesis of this compound and its analogs often begins with readily available steroid starting materials like dehydroepiandrosterone (B1670201) (DHEA) or androst-4-ene-3,17-dione. ciac.jl.cnmdpi.com A common strategy involves the oxidation of a precursor to introduce the C-6 keto group. For instance, dehydroepiandrosterone can be oxidized using pyridinium (B92312) chlorochromate (PCC) to yield androst-4-ene-3,6,17-trione (B20797). ciac.jl.cn Subsequent selective reduction of the C-3 ketone can then furnish the desired 3β-hydroxythis compound. ciac.jl.cn

Another established route involves the modification of androst-4-ene-3,17-dione. Treatment with reagents like chromium trioxide in acetic acid can directly oxidize the C-6 position, although this method can present challenges with toxic byproducts and purification. More refined methods have been developed to improve yields and simplify procedures. For example, a multi-step process starting from androst-4-ene-3,17-dione can be employed, involving enolisation to form a 3-alkoxyandrost-3,5-dien-17-one intermediate. This is followed by a three-component condensation with a secondary amine and formaldehyde, and subsequent deamination to introduce a 6-methylene group, which can then be further functionalized. google.com

Furthermore, the synthesis of related structures, such as 6-substituted androst-4-ene analogs, often involves the treatment of 6α- and 6β-alkylated androst-4-ene-3,17-diones with ethane-1,2-dithiol to protect the C-3 carbonyl group as a dithioacetal, allowing for further modifications at other positions. acs.org

Biocatalytic Approaches to this compound Synthesis and Analogues

Biocatalysis offers a powerful and selective alternative to traditional chemical synthesis for producing this compound and its hydroxylated analogues. Microorganisms, particularly fungi, are widely used for their ability to perform regio- and stereoselective hydroxylations on the steroid nucleus. nih.govresearchgate.net

Fungal species from the genera Aspergillus and Fusarium have been extensively studied for their transformative capabilities on androst-4-ene-3,17-dione (AD). nih.gov For example, Aspergillus sp. PTCC 5266 can convert AD to 11α-hydroxy-AD with high yield, while A. nidulans produces both 11α-hydroxy-AD and 7β-hydroxy-AD. nih.gov Fusarium oxysporum has been shown to produce 14α-hydroxy-AD and testosterone (B1683101) from AD. nih.gov The fungus Rhizopus arrhizus is known to hydroxylate Δ4-3-ketosteroids at the C-6β position. cdnsciencepub.comresearchgate.net

These microbial transformations are not limited to simple hydroxylations. Some microorganisms can perform a cascade of reactions. For instance, Fusarium oxysporum SC1301 can convert dehydroepiandrosterone, androst-4-ene-3,17-dione, and other steroid precursors into testolactone (B1683771) through a series of oxidative and esterification steps. mdpi.com Similarly, Acremonium strictum can convert androst-4-ene-3,17-dione into 6β,14α-dihydroxy-4-androstene-3,17-dione.

The use of whole-cell biocatalysts, such as Escherichia coli engineered with specific enzymes like 3-ketosteroid-Δ1-dehydrogenase and carbonyl reductase, enables the synthesis of complex steroids like (+)-boldenone from androst-4-ene-3,17-dione in a single cascade process. bohrium.com This approach highlights the potential of biocatalysis to create efficient and sustainable synthetic routes. bohrium.com

Table 1: Examples of Biocatalytic Transformations of Androst-4-ene-3,17-dione (AD)

| Microorganism | Substrate | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Aspergillus sp. PTCC 5266 | AD | 11α-hydroxy-AD | 86 | nih.gov |

| Aspergillus nidulans | AD | 11α-hydroxy-AD, 7β-hydroxy-AD | 65, 18 | nih.gov |

| Fusarium oxysporum | AD | 14α-hydroxy-AD, Testosterone | 38, 12 | nih.gov |

| Fusarium solani | AD | 11α-hydroxy-AD, Testosterone | 54, 14 | nih.gov |

| Curvularia lunata | AD | Androsta-1,4-diene-3,17-dione (B159171), 17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-4-en-3-one, 15α-hydroxyandrosta-1,4-dien-17-one | - | researchgate.net |

| Rhizopus arrhizus | AD | 6β-hydroxy-AD | - | cdnsciencepub.comresearchgate.net |

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

The synthesis of deuterated and isotopically labeled versions of this compound and related compounds is crucial for elucidating reaction mechanisms, particularly in the context of enzyme-catalyzed processes like microbial hydroxylation and aromatization. cdnsciencepub.comresearchgate.netrsc.org

One approach to introduce deuterium (B1214612) at specific positions involves starting with a suitable precursor and employing stereospecific reactions. For example, 2α- and 2β-deuterated androst-4-ene-3,17-diones have been synthesized from 5α-androst-2-ene-5α,17β-diol. rsc.org This common intermediate can be converted to the desired labeled compounds through sequences involving epoxidation, reductive epoxide opening with a deuterium source, and subsequent oxidation and dehydration. rsc.org

Deuterium labeling has been instrumental in studying the mechanism of C-6β hydroxylation of androst-4-ene-3,17-dione by Rhizopus arrhizus. cdnsciencepub.comresearchgate.net By synthesizing androst-4-ene-3,17-dione specifically labeled with deuterium at C-4, C-6α, or C-6β, researchers have been able to probe the stereochemistry of hydrogen loss and determine the kinetic isotope effect, providing evidence for a mechanism involving a rate-determining step prior to enolization. cdnsciencepub.comresearchgate.net

Furthermore, deuterium labeling studies have been used to investigate unexpected reaction pathways. For instance, in the synthesis of formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione), the abnormal ring cleavage of a 5β-epoxide precursor was investigated using deuterium labeling, which helped to elucidate the formation of unexpected diol products through an intramolecular hydride shift. nih.gov

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The design and synthesis of derivatives of this compound are central to understanding the structure-activity relationships (SAR) for aromatase inhibition. acs.orgnih.govnih.gov These studies involve systematically modifying the steroid scaffold and evaluating the impact of these changes on inhibitory activity.

A significant focus has been on the substitution at the C-6 position. Series of 6α- and 6β-alkyl-substituted androst-4-en-17-ones have been synthesized and evaluated. acs.orgnih.gov These studies have revealed that a carbonyl group at C-17 is crucial for tight binding to the aromatase active site. acs.orgnih.gov The inhibitory activity is also influenced by the size and stereochemistry of the C-6 substituent, with smaller alkyl groups generally showing higher potency. nih.govnih.gov Molecular modeling studies suggest that the aromatase enzyme possesses a hydrophobic binding pocket with limited space around the C-6 position of the substrate. acs.orgnih.gov

Derivatives with oxygen-containing functional groups at C-6 have also been investigated. The 6β-hydroxy steroid has been found to be a potent competitive inhibitor, indicating that the binding pocket can tolerate a polar group at this position. acs.org

Modifications at other positions, such as C-4, have also been explored. The synthesis of 4-amino-, 4-alkoxy-, 4-aryloxy-, 4-alkyl-, and 4-aryl-4-androstenedione derivatives has shown that the aromatase active site has a hydrophobic pocket in the C-4α region. nih.gov

Furthermore, the synthesis of derivatives with modified A- and D-rings, such as 17-oxime analogs, has expanded the scope of SAR studies. mdpi.com For example, 4-chloro-3β-hydroxy-4-androsten-17-one oxime has demonstrated high aromatase inhibitory activity. mdpi.com The synthesis of aziridinoandrost-4-ene-3,17-diones and related azido (B1232118) compounds has also been pursued, with 7α-acetoxy-6β-azidoandrost-4-ene-3,17-dione emerging as a potent inhibitor. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dehydroepiandrosterone (DHEA) |

| Androst-4-ene-3,17-dione (AD) |

| Androst-4-ene-3,6,17-trione |

| 3β-hydroxythis compound |

| 6α-alkylandrost-4-ene-3,17-diones |

| 6β-alkylandrost-4-ene-3,17-diones |

| 3-alkoxyandrost-3,5-dien-17-one |

| 11α-hydroxy-AD |

| 7β-hydroxy-AD |

| 14α-hydroxy-AD |

| Testosterone |

| 6β-hydroxy-AD |

| Testolactone |

| 6β,14α-dihydroxy-4-androstene-3,17-dione |

| (+)-boldenone |

| 2α-deuterioandrost-4-ene-3,17-dione |

| 2β-deuterioandrost-4-ene-3,17-dione |

| 5α-androst-2-ene-5α,17β-diol |

| 4-deuterioandrost-4-ene-3,17-dione |

| 6α-deuterioandrost-4-ene-3,17-dione |

| 6β-deuterioandrost-4-ene-3,17-dione |

| Formestane (4-hydroxyandrost-4-ene-3,17-dione) |

| 6α-alkyl-substituted androst-4-en-17-ones |

| 6β-alkyl-substituted androst-4-en-17-ones |

| 4-amino-4-androstenedione |

| 4-alkoxy-4-androstenedione |

| 4-aryloxy-4-androstenedione |

| 4-alkyl-4-androstenedione |

| 4-aryl-4-androstenedione |

| 4-chloro-3β-hydroxy-4-androsten-17-one oxime |

| 7α-acetoxy-6β-azidoandrost-4-ene-3,17-dione |

| Androsta-1,4-diene-3,17-dione |

| 17β-hydroxyandrosta-1,4-dien-3-one |

| 11α,17β-dihydroxyandrost-4-en-3-one |

| 15α-hydroxyandrosta-1,4-dien-17-one |

| Androst-4-ene-3,6,17-trione-14α-ol |

Biosynthesis and Endogenous Formation of Androst 4 Ene 6,17 Dione

Precursor Compounds in Androst-4-ene-6,17-dione Biogenesis

The formation of this compound originates from common steroid precursors. The primary and most direct precursor is Androst-4-ene-3,17-dione (Androstenedione). wikipedia.orgnih.govcaymanchem.com Androstenedione (B190577) itself is a central intermediate in the steroidogenesis pathway, synthesized from Dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orgnih.gov

In certain contexts, such as microbial transformation or in situ formation in biological samples, Dehydroepiandrosterone (DHEA) can be considered the originating precursor that leads to this compound through a series of enzymatic reactions. wada-ama.orgwada-ama.orgwiley.com The pathway from DHEA involves its initial conversion to Androst-4-ene-3,17-dione. wikipedia.orgwada-ama.org

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor Compound | Chemical Name | Role in Pathway |

|---|---|---|

| Dehydroepiandrosterone (DHEA) | (3β)-3-Hydroxyandrost-5-en-17-one | Initial substrate in a multi-step pathway, particularly in microbial transformations. wada-ama.orgwada-ama.org |

Enzymatic Transformations Leading to this compound Formation

The conversion of precursor compounds into this compound is catalyzed by specific enzymes that introduce oxygen atoms and perform oxidative reactions.

The biosynthetic route from Androst-4-ene-3,17-dione to this compound is primarily a two-step enzymatic process:

6β-Hydroxylation: The first step involves the introduction of a hydroxyl group at the C6-β position of the Androst-4-ene-3,17-dione steroid nucleus. This reaction is catalyzed by a hydroxylase enzyme, yielding 6β-hydroxyandrost-4-ene-3,17-dione . wada-ama.orgwada-ama.org This hydroxylation is a critical intermediate step.

Oxidation: The second step is the oxidation of the newly formed 6β-hydroxyl group into a ketone. wada-ama.orgwada-ama.org This transformation is carried out by an oxidase or dehydrogenase enzyme, resulting in the final product, This compound .

This pathway has been particularly noted in the context of microbial metabolism, where various fungal and bacterial species possess the necessary enzymes to carry out these transformations. wada-ama.orgwada-ama.orgd-nb.info For instance, research has shown that microbial contamination in urine samples can lead to the in situ biotransformation of endogenous DHEA into this compound via these enzymatic steps. wada-ama.orgwada-ama.org

The enzymatic reactions involved in steroid metabolism, including the hydroxylation and oxidation steps leading to this compound, are often dependent on specific cofactors. The hydroxylase enzymes, typically belonging to the cytochrome P450 superfamily, and various steroid dehydrogenases require Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. mdpi.comvulcanchem.comd-nb.info NADPH donates the reducing equivalents necessary for the catalytic cycle of these enzymes, enabling the activation of molecular oxygen and its insertion into the steroid substrate. vulcanchem.comd-nb.info Studies on aromatase, a related steroid-metabolizing enzyme, confirm that its inactivation by Androst-4-ene-3,6,17-trione (B20797) is a process that requires NADPH. vulcanchem.com

Specific Hydroxylase and Oxidase Activities

Tissue and Organismal Distribution of this compound Biosynthetic Enzymes in Research Models

The enzymes capable of synthesizing this compound are not ubiquitously expressed but have been identified in various biological systems used in research.

Human Placental Microsomes: Research on human placental microsomes, a rich source of steroid-metabolizing enzymes like aromatase, has been instrumental in studying the metabolism of androstene derivatives. These preparations have been used to investigate hydroxylation at various positions of the steroid nucleus, including C-6. cdnsciencepub.com

Microbial Models: A significant body of research exists on the biotransformation of steroids by microorganisms. Several fungal and bacterial strains have been identified that can produce this compound or its immediate precursors. These models are crucial for studying enzymatic pathways and for the potential biotechnological synthesis of steroid compounds. d-nb.inforesearchgate.net

Table 2: Research Models and Observed Biosynthetic Transformations

| Research Model | Organism/System | Observed Transformation | Citation(s) |

|---|---|---|---|

| Fungal Biotransformation | Acremonium strictum | Catalyzes the hydroxylation of androst-4-ene-3,17-dione, a key step towards 6-oxo formation. | |

| Fungal Biotransformation | Isaria farinosa | Capable of 6β-hydroxylation of adrenosterone (B1665554) (androst-4-ene-3,11,17-trione). | d-nb.info |

| Fungal Biotransformation | Curvularia lunata | Fermentation of androst-4-ene-3,17-dione yields various hydroxylated and oxidized metabolites. | researchgate.net |

| In Situ Formation | Microbial contaminants in urine | Can induce the formation of this compound from endogenous DHEA. | wada-ama.orgwada-ama.org |

| Enzyme Preparations | Helix pomatia | Enzyme preparations have been shown to produce Androst-4-ene-3,6,17-trione from DHEA. | wiley.com |

Metabolic Transformations and Enzymatic Disposition of Androst 4 Ene 6,17 Dione

Major Metabolic Pathways of Androst-4-ene-6,17-dione

The metabolism of this compound primarily proceeds through reduction and hydroxylation reactions. In humans, the administration of this compound leads to the formation of several key metabolites. The major metabolites identified in urine include 6α-hydroxy-androstenedione, which is the most abundant, and 6α-hydroxy-testosterone, a minor metabolite. dshs-koeln.deresearchgate.net Additionally, 6α-hydroxy-etiocholanolone is another significant metabolic product. dshs-koeln.de The parent compound, androst-4-ene-3,6,17-trione (B20797), is also detectable in urine following administration. researchgate.net

In vitro studies using rabbit skeletal muscle have demonstrated the conversion of androst-4-ene-3,17-dione (a related compound) to testosterone (B1683101), 5α-androstane-3,17-dione, and 3β-hydroxy-5α-androstan-17-one. nih.gov Fungal biotransformation of androst-4-ene-3,17-dione by Curvularia lunata yields a range of oxidative and reductive metabolites, including androsta-1,4-diene-3,17-dione (B159171), 17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-4-en-3-one, and 15α-hydroxyandrosta-1,4-dien-17-one. tandfonline.comresearchgate.net Similarly, fermentation with Macrophomina phaseolina can produce androstane-3,17-dione (B1226567) and androst-4-ene-17β-ol-3-one, among other products. nih.govtandfonline.com

Role of Hydroxysteroid Dehydrogenases (HSDs) in this compound Metabolism

Hydroxysteroid dehydrogenases (HSDs) are critical enzymes in the metabolism of steroids, including this compound and its analogs. These enzymes catalyze the interconversion of hydroxysteroids and ketosteroids. For instance, 17β-hydroxysteroid dehydrogenase (17β-HSD) is responsible for the conversion of androstenedione (B190577) to testosterone. wikipedia.orguniprot.org The metabolism of formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione), a structurally similar compound, involves the formation of 4-hydroxytestosterone, a reaction also mediated by a hydroxysteroid dehydrogenase. uniroma1.itresearchgate.net

The 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme plays a crucial role in the metabolism of various steroids. plos.org For example, it is essential for the conversion of androstenone to its hydroxylated form in pig liver. plos.org While direct evidence for the specific role of various HSDs in the metabolism of this compound is limited, their known functions in steroid metabolism suggest their involvement in the reduction of the keto groups at positions 3 and 17 of the androstane (B1237026) skeleton.

Aromatase-Mediated Transformations Involving this compound and its Analogues

Aromatase, a cytochrome P450 enzyme, is a key target for this compound and its analogs. This enzyme catalyzes the conversion of androgens to estrogens. nih.govnih.govresearchgate.net

Mechanism of Aromatase Interaction with this compound

Androst-4-ene-3,6,17-trione, a close analog of this compound, acts as a suicide substrate for aromatase. nih.govsemanticscholar.org This means it is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. The inactivation process is time-dependent and requires the presence of NADPH. oup.com The mechanism involves the formation of a 4β,5β-epoxy-19-oxo derivative, which is a reactive electrophile that binds to the active site of aromatase. nih.gov This interaction is competitive, with a reported Ki value of 30 μM for the epoxide derivative. nih.gov

Irreversible Inactivation by this compound Analogs

Several analogs of this compound have been shown to be irreversible inhibitors of aromatase. Androsta-1,4,6-triene-3,17-dione (B190583) is one such compound. mdpi.com The epimeric 6α- and 6β-hydroperoxy derivatives of androstenedione also cause irreversible inactivation of human placental aromatase in a time- and concentration-dependent manner. nih.gov The β-hydroperoxy epimer is a slightly more potent inactivator. nih.gov The inactivation by these hydroperoxy derivatives is thought to occur through the oxidation of cysteine residues in the enzyme's active site. nih.gov

Other Biotransformation Enzymes and Reaction Products of this compound

Besides HSDs and aromatase, other enzymes contribute to the biotransformation of this compound and related compounds. Fungal microorganisms are capable of a wide range of transformations. For example, Curvularia lunata can introduce hydroxyl groups at various positions and create double bonds, leading to products like 11α-hydroxyandrost-4-ene-3,17-dione and androsta-1,4-diene-3,17-dione. tandfonline.comresearchgate.net Myrothecium species can produce 6β,14α-dihydroxy-androst-4-ene-3,17-dione from androst-4-ene-3,17-dione. bioline.org.br

The metabolism of the related compound androsta-1,4,6-triene-3,17-dione results in its excretion largely unchanged, along with its 17β-hydroxy analog. nih.gov Other reduced metabolites detected include 17β-hydroxyandrosta-1,4-dien-3-one (boldenone) and androsta-4,6-diene-3,17-dione. nih.gov

In Vitro and Ex Vivo Research Models for this compound Metabolism Studies

A variety of in vitro and ex vivo models are employed to study the metabolism of this compound and its analogs. Human placental microsomes are a common model for investigating interactions with aromatase. nih.govnih.govresearchgate.net These preparations contain a high concentration of the enzyme, making them ideal for studying inhibition kinetics and mechanisms. nih.govnih.gov

Isolated pig hepatocytes serve as another valuable in vitro model for studying steroid metabolism, including the role of enzymes like 3β-HSD. plos.org Fungal cultures, such as those of Curvularia lunata and Macrophomina phaseolina, are extensively used for biotransformation studies, allowing for the production and identification of a wide array of metabolites. tandfonline.comresearchgate.netnih.govtandfonline.com Rabbit skeletal muscle strips have also been used to investigate the metabolism of related androgens. nih.gov For studying aromatase inhibition, tritiated androst-4-ene-3,17-dione ([³H]Androstenedione) is often used as a substrate in in vitro assays. revvity.com

Molecular Interactions and Biochemical Roles of Androst 4 Ene 6,17 Dione in Research Contexts

Androst-4-ene-6,17-dione as a Substrate and Competitive Inhibitor for Steroidogenic Enzymes

This compound is a synthetic steroid derivative investigated in research for its interaction with steroidogenic enzymes, particularly aromatase. Structurally, it is a 3-deoxy analog of the natural aromatase substrate, androst-4-ene-3,17-dione. The absence of the C-3 carbonyl group, once thought essential for binding to the aromatase active site, provides a unique scaffold for studying enzyme-inhibitor interactions. acs.org Research on related 3-deoxy derivatives has demonstrated that they can act as excellent competitive inhibitors of aromatase. acs.org

Competitive inhibition occurs when a molecule structurally similar to the enzyme's natural substrate binds to the active site, preventing the actual substrate from binding. In the context of aromatase, inhibitors compete with endogenous androgens like androst-4-ene-3,17-dione and testosterone (B1683101). acs.org The inhibitory potency is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half; a lower Ki value signifies a more potent inhibitor. google.com

Studies on a series of 6-substituted androst-4-ene-3,17-diones have shown that all synthesized variants inhibit human placental aromatase in a competitive manner. nih.gov The nature and position of the substituent at the C-6 position significantly influence the inhibitory activity. nih.gov Research has indicated that the aromatase enzyme possesses a hydrophobic binding pocket with a limited accessible volume in the region corresponding to the β-side of the C-6 position of the substrate. acs.orgnih.gov Furthermore, a carbonyl group at the C-17 position is considered essential for the tight binding of these inhibitors to the enzyme. acs.org

While this compound itself is a specific research compound, the inhibitory activities of structurally related 6-substituted analogs of androst-4-ene-3,17-dione provide insight into the structure-activity relationships for this class of molecules.

| Compound (6-substituted androst-4-ene-3,17-dione) | Inhibition Constant (Ki) in nM | Reference |

|---|---|---|

| 6α-methyl | 12 | nih.gov |

| 6β-methyl | 4.2 | nih.gov |

| 6α-ethyl | 3.8 | nih.gov |

| 6β-ethyl | 1.4 | nih.gov |

| 6α-n-propyl | 4.1 | nih.gov |

| 6β-n-propyl | 2.2 | nih.gov |

| 6-methylene | 4.9 | nih.gov |

| 6β-vinyl | 5.1 | nih.gov |

Androst-4-ene-6,17-trione, a related compound, acts as a suicide substrate for aromatase, meaning it irreversibly binds to and inactivates the enzyme. nih.gov This inactivation proceeds through enzyme-generated intermediates that covalently bond to the active site. nih.govebi.ac.uk The natural substrate, androst-4-ene-3,17-dione, can protect the enzyme from this inactivation. nih.gov

Investigation of this compound’s Influence on Cellular Signaling Pathways in Model Systems

While direct studies on the influence of this compound on specific cellular signaling pathways are limited, extensive research has been conducted on the regulation of its primary target, the aromatase enzyme, by these pathways. Aromatase activity and expression are not static but are dynamically modulated by various intracellular signaling cascades, particularly in cancer research models. Understanding this regulatory environment is crucial for contextualizing the effects of aromatase inhibitors.

In breast cancer cell models, growth factor signaling pathways have been shown to enhance aromatase activity through post-transcriptional mechanisms. nih.gov For instance, signaling through the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor Receptor (IGFR) families can increase the enzymatic activity of aromatase. nih.gov Similarly, Prostaglandin E2 (PGE2), a key inflammatory mediator often found in the breast tumor microenvironment, regulates aromatase activity. oup.com PGE2 can bind to two distinct G protein-coupled receptor subtypes, EP1 and EP2/EP4, which activate the protein kinase C (PKC) and protein kinase A (PKA) signaling pathways, respectively. oup.com Both of these pathways can lead to an increase in aromatase activity. oup.com

| Signaling Pathway / Mediator | Effect on Aromatase | Model System | Reference |

|---|---|---|---|

| Growth Factor Signaling (EGFR, IGFR) | Enhances activity via post-transcriptional mechanisms | MCF-7aro & T47Daro breast cancer cells | nih.gov |

| Prostaglandin E2 (via EP1 Receptor / PKC Pathway) | Stimulates activity | Human adipose stromal cells | oup.com |

| Prostaglandin E2 (via EP2/EP4 Receptors / PKA Pathway) | Stimulates activity | Human adipose stromal cells | oup.com |

| Melatonin (B1676174) Signaling | Inhibits activity and expression | Human breast cancer cells, endothelial cells | spandidos-publications.com |

Conversely, some signaling molecules can inhibit aromatase. Melatonin, for example, has been shown to modulate the conversion of androgens to estrogens by inhibiting both aromatase activity and expression in various cell lines, including human breast cancer cells and endothelial cells. spandidos-publications.com These findings demonstrate that the ultimate effect of an aromatase inhibitor like this compound can be influenced by the complex signaling milieu of the specific cellular model system under investigation.

Receptor Binding Properties of this compound (e.g., Androgen Receptor) in Research Assays

The primary molecular target for this compound in a research context is the aromatase enzyme. Its binding properties are inferred from studies of structurally similar compounds. Research on 6-substituted androst-4-en-17-ones suggests that these molecules produce "type I" difference spectra upon interaction with aromatase, which is characteristic of substrate binding. acs.org This interaction likely results in a thermodynamically stable enzyme-inhibitor complex within a hydrophobic binding pocket. acs.org The carbonyl group at C-17 is crucial for this tight binding, while the pocket can also tolerate a polar hydroxy group at the 6β-position more readily than at the 6α-position. acs.org

Beyond the aromatase enzyme, there is growing interest in developing multi-target steroidal compounds for cancer treatment. mdpi.com Some novel steroidal aromatase inhibitors have been found to also act as agonists for the Androgen Receptor (AR). mdpi.com For example, research into new AIs like 7α-methylandrost-4-ene-3,17-dione demonstrated that these compounds can act as AR agonists, modulating estrogen receptor levels and signaling to induce apoptosis in ER+ breast cancer cells. mdpi.com

While direct androgen receptor binding data for this compound is not specified in the available research, the principle of multi-target activity among steroidal compounds is established. The natural androgen precursor, 4-androstene-3,17-dione, binds to androgen receptors, albeit with a lower affinity than dihydrotestosterone (B1667394) (DHT). Given its steroidal structure, it is plausible that this compound could be evaluated for its affinity to various steroid receptors in research assays to determine its specificity and potential off-target effects.

Modulation of Gene Expression by this compound in Research Models

The action of aromatase inhibitors is intrinsically linked to the modulation of gene expression, primarily that of the aromatase enzyme itself, which is encoded by the CYP19A1 gene. Research investigating the effects of potential aromatase-modulating compounds often includes the analysis of CYP19 gene expression as a key endpoint.

The regulation of the CYP19 gene is complex, utilizing several distinct, tissue-specific promoters. oup.comspandidos-publications.com In normal breast adipose tissue, promoter I.4 is predominantly used, maintaining low levels of aromatase expression. spandidos-publications.com However, in the microenvironment of a mammary tumor, there is often a switch to using promoters II and I.3, leading to increased aromatase levels. spandidos-publications.com Research models have shown that various substances can influence which promoter is used and the resulting level of gene expression. For example, signaling through the PKA/cAMP-dependent pathway can transactivate promoters I.3 and II. oup.com

Studies in various research models demonstrate this focus on gene expression:

In human adipose stromal cells, prostaglandins (B1171923) and phorbol (B1677699) esters were shown to regulate aromatase through different promoter regions, affecting its expression. oup.com

In African clawed frogs (Xenopus laevis), the effect of the herbicide atrazine (B1667683) on steroidogenesis was evaluated by measuring both aromatase enzyme activity and CYP19 gene expression in the testes. oup.com

Research on melatonin demonstrated its ability to inhibit aromatase expression in human breast cancer cells and endothelial cells, contributing to its oncostatic effects in hormone-dependent tumor models. spandidos-publications.com

Therefore, while studies may not have specifically reported on the modulation of gene expression by this compound, a standard method for evaluating its biological activity in a research model would involve measuring its effect on the expression of the CYP19 gene.

Advanced Analytical Methodologies for Androst 4 Ene 6,17 Dione in Research Samples

Sample Preparation and Extraction Techniques for Complex Biological Matrices (Non-Human Clinical)

The analysis of Androst-4-ene-6,17-dione and its metabolites in non-human biological samples, such as those from equine sports, necessitates robust sample preparation to remove interfering substances. Common matrices include urine, plasma, and liver microsomes. nih.gov

A typical workflow for urine samples involves enzymatic hydrolysis to cleave conjugated metabolites, followed by extraction. Liquid-liquid extraction (LLE) with solvents like diethyl ether is a frequently used technique. nih.gov Solid-phase extraction (SPE) offers an alternative with high recovery and cleaner extracts. For instance, SPE with a Bond Elut Certify cartridge has been successfully applied for the extraction of anabolic steroids from urine. nih.gov

In studies involving liver microsomes, which are used for in vitro metabolism studies, the process begins with incubation of the compound with the microsomes. nih.gov Subsequent extraction of the metabolites and the parent compound is then performed, often using organic solvents, prior to analysis. nih.gov

The choice of extraction technique depends on the specific matrix and the analytical goals. For example, accelerated solvent extraction (ASE) and sonication have been shown to be effective for extracting steroids from soil matrices, with average apparent recoveries of 73% ± 16% and 71% ± 23%, respectively. researchgate.net

| Extraction Technique | Matrix | Key Features |

| Liquid-Liquid Extraction (LLE) | Urine | Utilizes immiscible solvents (e.g., diethyl ether) for separation. nih.gov |

| Solid-Phase Extraction (SPE) | Urine | Employs a solid sorbent for selective retention of analytes. nih.gov |

| Organic Solvent Extraction | Liver Microsomes | Used to extract compounds after in vitro incubation. nih.gov |

| Accelerated Solvent Extraction (ASE) | Soil | An automated technique using elevated temperature and pressure. researchgate.net |

| Sonication | Soil | Uses ultrasonic waves to facilitate extraction. researchgate.net |

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for separating this compound from other endogenous and exogenous compounds present in biological samples.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this compound

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) has been a cornerstone for the analysis of steroids, including this compound and its metabolites. nih.govnih.govresearchgate.net For GC analysis, steroids are often derivatized to increase their volatility and improve their chromatographic behavior. A common derivatization method is trimethylsilylation, which can be performed using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). uu.nl GC-MS methods have been developed and validated for doping control purposes, achieving limits of detection (LOD) in the range of 5 to 10 ng/mL for this compound and its metabolites in urine. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of steroids. dshs-koeln.de Reversed-phase HPLC, using columns such as C18, is commonly employed. dshs-koeln.deacs.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govdshs-koeln.de HPLC methods can be optimized for the separation of numerous steroids in a single run. dshs-koeln.de

Advanced Separation Modes (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, sensitivity, and speed of analysis. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. dshs-koeln.de The development of separation methods for steroids can be initially performed on a UPLC system to optimize parameters before transferring the method to a standard HPLC system. dshs-koeln.de This approach has been used to develop efficient separation methods for a large number of steroids, including androstenedione (B190577). dshs-koeln.de

Mass Spectrometry (MS) Detection and Identification of this compound and its Metabolites

Mass spectrometry is the definitive technique for the detection and structural elucidation of this compound and its metabolites.

Tandem Mass Spectrometry (MS/MS) Approaches for Enhanced Specificity

Tandem Mass Spectrometry (MS/MS) provides a high degree of specificity and sensitivity for the analysis of target compounds in complex mixtures. In MS/MS, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This technique significantly reduces background noise and chemical interferences. Both GC-MS/MS and LC-MS/MS methods have been developed for the analysis of this compound and its metabolites. nih.govnih.gov For instance, an LC-MS/MS method using atmospheric pressure chemical ionization (APCI) was developed for the quantification of this compound and its metabolites in urine, with a limit of quantification of 5 ng/mL. nih.gov

High-Resolution Mass Spectrometry in Metabolomics Research

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is invaluable in metabolomics research for the identification of unknown metabolites. nih.govmdpi.com LC-HRMS has been employed to study the in vitro and in vivo metabolism of related compounds like androsta-1,4,6-triene-3,17-dione (B190583) in horses. nih.gov In these studies, HRMS was crucial for identifying a wide range of metabolites formed through various biotransformation reactions, including reductions and hydroxylations. nih.gov A metabolomics approach using LC-HRMS can identify a greater number of metabolites compared to conventional targeted methods. mdpi.com

| Analytical Technique | Key Features & Applications |

| GC-MS | Widely used for steroid analysis; requires derivatization; LOD of 5-10 ng/mL for this compound. nih.govresearchgate.net |

| HPLC | Effective for separating a wide range of steroids; commonly uses reversed-phase columns. dshs-koeln.de |

| UPLC | Offers higher resolution and faster analysis times compared to HPLC. dshs-koeln.de |

| Tandem MS (MS/MS) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov |

| HRMS | Enables accurate mass measurements for the determination of elemental composition and identification of unknown metabolites. nih.govmdpi.com |

Immunological and Radiometric Assays for this compound in Research Applications

In the study of Androst-4-ene-3,6,17-trione (B20797) and related steroids, immunological and radiometric assays serve as powerful, though distinct, analytical tools. These methods are particularly valuable in endocrinology and steroid metabolism research for quantifying hormones and assessing enzyme kinetics.

Immunological Assays: Immunological assays, such as the radioimmunoassay (RIA), leverage the high specificity of antibody-antigen binding. For steroid analysis, a highly specific antiserum is developed, typically by immunizing animals with the steroid of interest conjugated to a larger protein like bovine serum albumin (BSA). d-nb.info For instance, in the development of an RIA for a structurally similar steroid, androst-4-en-17ß-ol-3,11-dione, a conjugate was used to raise specific antibodies in rabbits. d-nb.info The resulting assay demonstrated high specificity, with cross-reactivity to other steroids being less than 4%. d-nb.info The principle of these assays involves competition between a labeled (e.g., radioactive) and an unlabeled antigen (the analyte in the sample) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the research sample.

Radiometric Assays: Radiometric assays are fundamental in studying enzyme kinetics, particularly for aromatase, the enzyme that Androst-4-ene-3,6,17-trione is known to inhibit. acs.orgmdpi.com A common approach involves using a radiolabeled substrate, such as [1β-³H]-androst-4-ene-3,17-dione, to measure aromatase activity. acs.orgaacrjournals.org The assay quantifies the release of tritiated water (³H₂O) as a direct product of the aromatization reaction. acs.org This technique is instrumental in determining the inhibitory potential of compounds like Androst-4-ene-3,6,17-trione by measuring the reduction in enzyme activity in their presence. acs.org These assays are compatible with various laboratory systems, including liquid scintillation counters, and are foundational in steroid biochemistry and pharmaceutical development. pubcompare.airevvity.com

Table 1: Comparison of Immunological and Radiometric Assays in Steroid Research

| Feature | Immunological Assays (e.g., RIA) | Radiometric Assays |

| Principle | Competitive binding between labeled and unlabeled antigen for a specific antibody. d-nb.info | Measurement of radioactivity from a labeled substrate or product to determine enzyme activity or concentration. acs.orgaacrjournals.org |

| Primary Use | Quantification of specific steroids in biological samples. d-nb.info | Studying enzyme kinetics, receptor binding, and metabolic pathways. acs.orgpubcompare.ai |

| Key Reagent | Highly specific antiserum raised against the target steroid. d-nb.info | Radiolabeled steroid (e.g., tritium-labeled androstenedione). pubcompare.airevvity.com |

| Specificity | High, determined by the cross-reactivity profile of the antibody. d-nb.info | High, determined by the specific enzymatic reaction and labeled substrate. |

| Example Application | Measuring plasma concentrations of androst-4-en-17ß-ol-3,11-dione. d-nb.info | Assessing aromatase inhibition by measuring ³H₂O release from [1β-³H]androstenedione. acs.org |

Quantitative Method Validation and Quality Control in Research Laboratory Settings

For the reliable quantification of Androst-4-ene-3,6,17-trione and its metabolites in research samples, robust analytical methods must be developed and thoroughly validated. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly sensitive and specific technique for this purpose. nih.govresearchgate.net Method validation ensures that the analytical procedure is accurate, precise, and suitable for its intended application, adhering to standards like those outlined by ISO 17025. lgcstandards.commedrxiv.org

The validation process involves assessing several key performance characteristics:

Accuracy: The closeness of the measured value to the true value. For Androst-4-ene-3,6,17-trione and its metabolites, accuracy has been reported to range from 1.3% to 14.8% across concentrations of 5-1000 ng/mL. nih.gov In broader steroid panels, accuracy targets are often set within 80-120%. medrxiv.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV) and includes intra-assay and inter-assay variability. For a similar steroid RIA, intra- and inter-assay variations were reported as 7.6% and 8.9%, respectively. d-nb.info

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. Quantitative LC-MS methods for related steroids have demonstrated linearity (R² > 0.99) over specified concentration ranges. medrxiv.orgdshs-koeln.de

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For Androst-4-ene-3,6,17-trione and its metabolites, an LC-MS method had a reported LOQ of 5 ng/mL. nih.gov A gas chromatography-mass spectrometry (GC-MS) method showed an LOD ranging from 5 to 10 ng/mL for the parent compound and its metabolites. researchgate.net

Quality Control (QC): In a research laboratory setting, ongoing quality control is essential to ensure the continued reliability of results. This involves analyzing in-house quality control samples at multiple concentration levels (e.g., low, medium, and high) in each analytical run. medrxiv.org These QC samples are analyzed alongside unknown samples to monitor the accuracy and precision of the method over time, ensuring that the analytical system remains in a state of control.

Table 2: Validation Parameters for Chromatographic Analysis of Androst-4-ene-3,6,17-trione and its Metabolites in Urine

| Parameter | Validation Finding | Analytical Technique | Reference |

| Analyte(s) | Androst-4-ene-3,6,17-trione, Androst-4-ene-6α-ol-3,17-dione, Androst-4-ene-6α,17β-diol-3-one | LC/MS | nih.gov |

| Limit of Quantification (LOQ) | 5 ng/mL for all compounds. | LC/MS | nih.gov |

| Linearity Range | 5 ng/mL to 1000 ng/mL. | LC-MS | dshs-koeln.de |

| Accuracy (as % error) | -14.8% to 1.3% for Androst-4-ene-3,6,17-trione; -9.4% to 1.6% for Androst-4-ene-6α-ol-3,17-dione. | LC/MS | nih.gov |

| Limit of Detection (LOD) | 5 to 10 ng/mL. | GC-MS | researchgate.net |

| Extraction | Liquid-liquid extraction with diethyl ether after enzymatic hydrolysis. | LC/MS | nih.gov |

Applications of Androst 4 Ene 6,17 Dione in Experimental Biological Systems

Utilization in In Vitro Cell Culture Models for Steroid Metabolism Studies

Androst-4-ene-6,17-dione, a synthetic steroid, serves as a valuable tool in in vitro cell culture models to investigate the complex pathways of steroid metabolism. These systems, which utilize isolated cells grown in a controlled laboratory environment, allow researchers to dissect the specific enzymatic conversions and metabolic fates of steroid compounds without the complexities of a whole organism.

One of the primary applications is in studying the metabolism of androgens and their conversion to other steroid hormones. For instance, studies using the human hepatoma cell line, HepG2, have demonstrated the metabolism of testosterone (B1683101) to androst-4-ene-3,17-dione. plos.org This conversion is a key step in androgen interconversion and is catalyzed by the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family. plos.org Similarly, primary cultures of pig hepatocytes have been used to investigate the metabolism of various steroids, including the conversion of testosterone to 4-androstene-3,17-dione. These studies provide insights into species-specific differences in steroid metabolism. plos.org

The use of specific enzyme inhibitors in these cell culture models further refines the understanding of metabolic pathways. For example, the 17β-HSD inhibitor apigenin (B1666066) has been used in HepG2 cells and pig hepatocytes to probe its effect on testosterone metabolism. plos.org While high concentrations of apigenin showed a tendency to inhibit testosterone metabolism, the effect was considered negligible, indicating the complexity of the enzymatic processes involved. plos.org

Furthermore, in vitro models are crucial for identifying and characterizing the metabolites of synthetic steroids like androst-4-ene-3,6,17-trione (B20797) (often referred to as 6-OXO). In studies using horse liver microsomes, a subcellular fraction rich in drug-metabolizing enzymes, researchers identified several metabolites of 6-OXO. The primary biotransformation observed was the reduction of a keto group at either the C3 or C6 position, leading to the formation of metabolites such as 6α-hydroxyandrost-4-ene-3,17-dione, 3α-hydroxythis compound, and 3β-hydroxythis compound.

Fungal cell cultures are also employed to study the biotransformation of steroids. The fungus Fusarium culmorum has been shown to transform various 4-ene-3-oxo steroids, including androstenedione (B190577). ebi.ac.uk These microbial systems can exhibit regio- and stereoselective metabolic reactions similar to those in mammals, making them useful models for studying steroid metabolism. researchgate.net

Table 1: Examples of In Vitro Cell Culture Models for this compound and Related Steroid Metabolism Studies

| Cell Model | Steroid Studied | Key Findings | Reference(s) |

| HepG2 (Human Hepatoma) | Testosterone | Metabolized to 4-androstene-3,17-dione. | plos.org |

| Primary Pig Hepatocytes | Testosterone | Metabolized to 4-androstene-3,17-dione. | |

| Horse Liver Microsomes | Androst-4-ene-3,6,17-trione | Major biotransformation is the reduction of a keto group at C3 or C6. | |

| Fusarium culmorum | Androstenedione | Demonstrates biotransformation of 4-ene-3-oxo steroids. | ebi.ac.uk |

Application in Animal Models for Investigating Steroid Biochemistry (e.g., Horse Liver Microsomes)

Animal models, and specifically preparations derived from animal tissues, are instrumental in elucidating the biochemical pathways of steroids like this compound. Horse liver microsomes, which are vesicles formed from the endoplasmic reticulum of horse liver cells, are a particularly relevant in vitro system for studying the metabolism of xenobiotics, including synthetic steroids.

Research utilizing horse liver microsomes has been pivotal in understanding the biotransformation of androst-4-ene-3,6,17-trione. These studies have shown that the primary metabolic reaction is the reduction of one of the ketone groups, located at positions C3 or C6. This enzymatic activity leads to the formation of several key metabolites, which have been identified as:

6α-hydroxyandrost-4-ene-3,17-dione (M1)

3α-hydroxythis compound (M2a)

3β-hydroxythis compound (M2b)

These in vitro findings from horse liver microsomes have been correlated with in vivo studies in horses, where the same metabolites were detected in urine samples after oral administration of androst-4-ene-3,6,17-trione. This demonstrates the predictive value of such animal-derived in vitro systems for understanding the metabolic fate of steroids in the whole animal.

Beyond microsomes, studies in live animals provide a more comprehensive picture of steroid biochemistry. In cattle, androstenedione is metabolized to oestradiol-17 and epitestosterone. wikipedia.org In sheep, it is converted to its 17-epimer. wikipedia.org Even in invertebrates like the freshwater ramshorn snail (Marisa cornuarietis), androstenedione undergoes metabolism, being converted to 5α-dihydrotestosterone (DHT) and testosterone (T) in males, and to 5α-dihydroandrostenedione (DHA) in females. wikipedia.org

These examples highlight the diverse metabolic pathways of androstenedione and related compounds across different species, underscoring the importance of animal models in steroid biochemistry research.

Use as a Biochemical Probe for Enzyme Characterization and Mechanism Elucidation

This compound and its structural analogs are powerful tools for characterizing enzymes and elucidating their mechanisms of action, particularly in the context of steroid biosynthesis and metabolism.

A significant application is in the study of aromatase, a cytochrome P450 enzyme that catalyzes the conversion of androgens to estrogens. nih.gov Androst-4-ene-3,6,17-trione acts as a suicide substrate for aromatase, meaning it is converted by the enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. nih.gov This property has been exploited to investigate the inactivation mechanism. Studies have shown that the inactivation proceeds through a 19-oxo intermediate. nih.gov A synthesized 4β,5β-epoxy-19-oxo derivative of androst-4-ene-3,6,17-trione was identified as a reactive electrophile that irreversibly binds to the active site of aromatase. nih.gov This compound inhibited human placental aromatase competitively and also inactivated it in an active-site-directed manner. nih.gov

The inhibitory properties of various steroid structures on estrogen biosynthesis have been systematically evaluated in human placental microsomes. oup.com In these studies, C19 Δ4-3-keto compounds were found to be better inhibitors than their ring A reduced counterparts. oup.com Compounds with further conjugation, such as androsta-1,4,6-triene-3,17-dione (B190583) and androst-4-ene-3,6,17-trione, were particularly effective competitive inhibitors of the conversion of androstenedione to estrogen. oup.com

Isotopically labeled analogs, such as 4-androstene-3,17-dione-19-d3, are used to probe the kinetic isotope effects and steric and electronic effects of isotopic substitution on enzymatic reactions like steroid aromatization.

Beyond aromatase, androst-4-ene-3,17-dione has been used to study other enzymes. For example, it was found to be a more potent inhibitor of butyrylcholinesterase (BChE) than the known inhibitor galanthamine (B1674398). upenn.edu Kinetic studies revealed that the inhibition is non-competitive, and molecular docking studies suggested that the interaction is stabilized by hydrogen bonds and hydrophobic interactions within the enzyme's gorge. upenn.edu

Table 2: Enzyme Inhibition Data for this compound and Related Compounds

| Compound | Enzyme | Inhibition Type | Key Findings | Reference(s) |

| Androst-4-ene-3,6,17-trione | Aromatase | Suicide Substrate | Inactivation proceeds through a 19-oxo intermediate. | nih.gov |

| 4β,5β-epoxyandrosta-3,6,17,19-tetraone | Aromatase | Competitive | Ki = 30 µM; also causes active-site-directed inactivation. | nih.gov |

| Androsta-1,4,6-triene-3,17-dione | Aromatase | Competitive | Effective inhibitor of androstenedione conversion to estrogen. | oup.com |

| Androst-4-ene-3,17-dione | Butyrylcholinesterase (BChE) | Non-competitive | More potent inhibitor than galanthamine (IC50 = 1.55 mM). | upenn.edu |

Genetic and Molecular Manipulation Studies Involving this compound Interacting Enzymes

Genetic and molecular manipulation techniques are increasingly being used to study and engineer the enzymes that interact with this compound and other steroids. These approaches allow for the enhanced production of valuable steroid intermediates and provide deeper insights into enzyme function and regulation.

In the bacterium Mycobacterium neoaurum, which is used for the biotransformation of phytosterols (B1254722) into androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), genetic manipulation has been employed to improve production yields. nih.gov For instance, the knockout of the kasB gene, involved in cell wall synthesis, led to a 1.4-fold increase in the bioconversion of phytosterols to 9α-hydroxy-4-androstene-3,17-dione (9OH-AD). nih.gov Furthermore, creating null mutations in the genes for 3-ketosteroid-9α-hydroxylase (Ksh) in M. neoaurum resulted in the stable accumulation of AD and ADD. nih.gov

Researchers have also engineered Escherichia coli for the efficient biocatalytic production of ADD from AD. researchgate.net The enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD) is responsible for this conversion, but its activity is inhibited by a byproduct, hydrogen peroxide. researchgate.net To overcome this, the kstD2 gene from M. neoaurum was mutated, and the resulting variant was coupled with a catalase gene (katA) to decompose the hydrogen peroxide. researchgate.net This dual-enzyme system significantly improved the conversion efficiency. researchgate.net

Another innovative approach involves the design of artificial transcription factors (TFs) that can respond to specific steroids. researchgate.net Since microbial cell factories often lack TFs that respond to intermediates like AD, an artificial TF termed AdT was created based on structure-guided molecular dynamics simulations. researchgate.net This engineered TF was designed to have a ligand-binding domain that recognizes AD, thereby controlling the expression of target genes in response to the presence of the steroid. researchgate.net The activity of this artificial TF was further enhanced through site-directed mutagenesis. researchgate.net

These genetic and molecular strategies demonstrate the potential to create customized microbial systems for the efficient and controlled production of valuable steroid compounds and to develop novel biosensors for detecting these molecules.

Emerging Research Directions and Future Perspectives for Androst 4 Ene 6,17 Dione

Integration of Androst-4-ene-6,17-dione into Steroidomics and Metabolomics Research

The landscape of steroid analysis is increasingly moving towards comprehensive steroidomics and metabolomics approaches to understand the complex interplay of endogenous and exogenous steroids. This compound, also known as 6-oxo-androstenedione, and its metabolites are becoming significant components of these large-scale profiling studies. dshs-koeln.deuu.nl

Historically, the detection of steroid abuse relied on identifying specific parent compounds or their primary metabolites. uu.nl However, the administration of compounds like this compound can cause widespread alterations in the urinary steroid profile, making a broader analytical approach necessary. dshs-koeln.deresearchgate.net For instance, its intake can lead to an increase in the urinary concentration of androstenedione (B190577), which may indicate aromatase inhibition. dshs-koeln.de Furthermore, high levels of 6α-hydroxyandrostenedione (6α-OH-AD) and 6α-hydroxytestosterone (6α-OH-T) in urine can be indicative of the use of 6-oxo-androstenedione. researchgate.net

Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are crucial for identifying a wide array of metabolites. dshs-koeln.deresearchgate.net Studies have identified numerous metabolites of this compound, including 6α-hydroxyandrost-4-ene-3,17-dione (a major metabolite), 6α-hydroxytestosterone (a minor metabolite), and 6α-hydroxyetiocholanolone. dshs-koeln.de In some cases, up to 72 metabolites have been identified, arising from complex reaction networks including hydroxylation, reduction, and epimerization. The majority of these metabolites are excreted as glucuronide or sulfate (B86663) conjugates.

The integration of this compound into steroid profiling is not without its challenges. For example, the in situ formation of this compound from the microbial transformation of dehydroepiandrosterone (B1670201) (DHEA) in urine samples can complicate the interpretation of results. wada-ama.org This necessitates careful evaluation of the entire steroid profile, including the presence or absence of key glucuronidated metabolites, to distinguish between endogenous formation and exogenous administration. wada-ama.org

Deuterium-labeled androst-4-ene-3,17-dione has been used in studies to trace its metabolic fate, identifying key metabolites such as androsterone, etiocholanolone, testosterone (B1683101), and various hydroxylated forms. uu.nl This targeted metabolomics approach helps in identifying specific and sensitive biomarkers for the administration of related steroids. uu.nlebi.ac.uk

Novel Enzymatic Pathways and Biotransformations of this compound

Research into the biotransformation of this compound and related androstenediones by microorganisms has unveiled a diverse array of enzymatic reactions, leading to the production of novel steroid derivatives. These studies are significant for understanding steroid metabolism and for the potential synthesis of new biologically active compounds.

Fungal systems, in particular, have demonstrated remarkable versatility in metabolizing androstenediones. For example, strains of Acremonium strictum can hydroxylate androst-4-ene-3,17-dione to produce 6β,14α-dihydroxy-4-androstene-3,17-dione with high regioselectivity. Similarly, Isaria farinosa, an entomopathogenic fungus, can transform adrenosterone (B1665554) (androst-4-ene-3,11,17-trione) into 6β-hydroxyandrost-4-ene-3,11,17-trione. d-nb.info Other fungi, such as Curvularia lunata, can produce a range of oxidative and reductive metabolites from (+)-androst-4-ene-3,17-dione, including androsta-1,4-diene-3,17-dione (B159171) and 11α-hydroxyandrost-4-ene-3,17-dione. researchgate.net

The bacterium Steroidobacter denitrificans has been shown to catabolize testosterone through a novel anaerobic pathway where androsta-1,4-diene-3,17-dione is a key intermediate. asm.org This pathway involves a unique hydration reaction at the A ring of the steroid, a process not previously reported. asm.org Microbial transformations are also crucial in industrial steroid synthesis, such as the conversion of phytosterols (B1254722) to androstenedione (AD) and androstadienedione (ADD). rsc.orgmdpi.com

The enzymatic reactions involved in these biotransformations are highly specific. For instance, microbial 11α-hydroxylases produce 11α-hydroxy derivatives, whereas mammalian systems typically favor 11β-hydroxylation. These microbial enzymes offer a powerful toolkit for creating novel steroid structures that may have unique biological activities. The transformation of androst-4-ene-3,17-dione by various microorganisms can lead to compounds with potential therapeutic applications, such as aromatase inhibitors. google.com For example, Fusarium solani can directly convert androst-4-en-3,17-dione to testololactone, a compound with therapeutic uses. mdpi.com

The study of these novel enzymatic pathways not only expands our understanding of steroid biochemistry but also provides methods for the sustainable and specific synthesis of valuable steroid-based compounds.

Structural Biology and Computational Modeling of this compound-Enzyme Complexes

The interaction of this compound and its analogs with enzymes, particularly aromatase, has been a significant area of research, employing both structural biology and computational modeling techniques to elucidate the mechanisms of inhibition.

The crystal structure of human placental aromatase in complex with its natural substrate, androst-4-ene-3,17-dione, has provided critical insights into the enzyme's active site architecture. nih.govresearchgate.net This structural information has been instrumental in the structure-guided design of novel aromatase inhibitors. nih.gov The active site is characterized as being androgen-specific, with a hydrophobic binding pocket. nih.govnih.gov

Computational modeling, including quantitative structure-activity relationship (QSAR) studies and molecular modeling with methods like PM3, has been used to predict the biological activity of this compound analogs and to understand their binding to the aromatase active site. nih.gov These studies have revealed that the binding affinity of inhibitors is influenced by the nature and position of substituents on the steroid skeleton. For example, molecular modeling suggests that certain methyl-substituted steroids can form a thermodynamically stable complex within the hydrophobic pocket of the enzyme. acs.org

Research on 6-substituted androst-4-ene analogs has shown that the enzyme's binding pocket has a limited accessible volume, particularly on the β-face of the C-6 position. nih.gov The presence of a carbonyl group at C-17 is also crucial for tight binding. acs.org Interestingly, the binding pocket can tolerate a polar hydroxy group at the 6β-position more readily than at the 6α-position. acs.org

The combination of X-ray crystallography and computational methods has also been applied to study the conformation of this compound derivatives themselves. For instance, the crystal structure of 6E-hydroximino-androst-4-ene-3,17-dione has been determined and compared with results from Density Functional Theory (DFT) calculations, revealing flexibility in the A, C, and D rings of the steroid. researchgate.net Furthermore, studies on the cocrystallization of steroids with other molecules have been used to probe molecular recognition mechanisms, which are fundamental to understanding enzyme-ligand interactions. pnas.org

These integrated approaches, combining experimental structural data with computational predictions, are powerful tools for rational drug design, enabling the development of more potent and specific enzyme inhibitors based on the this compound scaffold.

Development of New Research Tools and Probes Based on this compound Structure

The unique chemical structure and biological activity of this compound make it a valuable scaffold for the development of new research tools and probes to investigate steroid-related biological processes. Its ability to act as an aromatase inhibitor provides a foundation for creating molecules that can be used to study the function and regulation of this key enzyme.

One important application is the synthesis of labeled analogs of this compound and its metabolites. Isotope-labeled standards, such as deuterated versions, are essential for mass spectrometry-based studies to accurately quantify and distinguish exogenous from endogenous steroids in complex biological matrices. uu.nl These labeled compounds serve as internal standards in steroid profiling, improving the reliability of analytical methods.

Furthermore, the this compound framework can be chemically modified to create probes for studying enzyme-ligand interactions. By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, researchers can develop tools to visualize the localization of aromatase within cells or to identify the specific amino acid residues involved in inhibitor binding.

The synthesis of a variety of derivatives of androst-4-ene-3,17-dione with different substituents at various positions has been a fruitful area of research for exploring structure-activity relationships. nih.gov These libraries of compounds are not only useful for developing more potent inhibitors but also serve as research tools to map the topology of the aromatase active site. nih.govacs.org For example, the synthesis and evaluation of a series of 6-alkyl and 6-aryl substituted androst-4-ene-3,17-diones have provided detailed information about the steric and electronic requirements of the enzyme's binding pocket. nih.gov

The development of novel derivatives also extends to creating molecules with unique biological activities. For instance, the synthesis of 6E-hydroximino-androst-4-ene-3,17-dione has resulted in a compound with antiproliferative activity, highlighting the potential to generate new therapeutic leads from the this compound structure. researchgate.net These new molecules can then be used as probes to investigate the cellular pathways affected by these steroid derivatives.

Q & A

Basic: What are the key considerations for synthesizing Androst-4-ene-6,17-dione, and how can reaction steps be optimized?

Synthesis typically involves multi-step reactions, including protection, epoxidation, and oxidation. For example, starting from androst-5-ene-3α-hydroxyl-17-one, 3-position protection with acetyl or silyl groups prevents unwanted side reactions during subsequent steps like epoxidation . Optimization requires monitoring stereochemical integrity, especially at C6, where improper derivatization (e.g., MSTFA/NH4I/ethanethiol) may lead to 3,5-dienol formation and loss of stereochemical data . Reaction conditions (e.g., pH, temperature) must be tightly controlled to minimize byproducts such as 6α- or 6β-hydroxy derivatives .

Basic: What analytical methods are recommended for detecting this compound and its metabolites in biological samples?

Liquid chromatography–mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI) is preferred for quantifying the parent compound and metabolites like 6α-hydroxyandrostenedione. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase/arylsulfatase) followed by liquid-liquid extraction at pH 9.2 with diethyl ether . Gas chromatography–mass spectrometry (GC-MS) with MSTFA/imidazole derivatization preserves stereochemistry at C6, critical for distinguishing 6α- and 6β-hydroxy metabolites . Validation should include sensitivity checks for trace metabolites (e.g., 6β-OH-androstenedione) at ng/mL levels .

Advanced: How does this compound inhibit aromatase, and what structural features dictate its binding affinity?

This compound acts as a competitive inhibitor by mimicking the substrate androstenedione in the aromatase active site. The 17-keto group and planar Δ4-ene structure are critical for binding. 19-Oxygenated derivatives (e.g., 19-hydroxy or 19-oxo analogs) show reduced affinity due to steric hindrance, while 17β-hydroxylation (e.g., in 17β-ol derivatives) disrupts hydrogen bonding with the enzyme’s catalytic site . Docking studies suggest the C6-keto group interacts with heme iron, altering the enzyme’s ability to oxygenate C19 during estrogen biosynthesis .

Advanced: How can deuterium-labeled analogs improve metabolic profiling of this compound?

Deuterium-labeled [²H₇]-androst-4-ene-3,17-dione enables tracking of oxidative metabolites (e.g., 6α-OH-androstenedione) via LC-MS/MS. Isotopic labeling reduces background interference in urine samples, enhancing detection limits for minor metabolites like 16α-hydroxyetiocholanolone . Stable isotopes also aid in quantifying metabolic clearance rates and identifying enzyme-mediated epimerization at C6 .

Advanced: What structural modifications enhance or diminish the bioactivity of this compound in enzyme inhibition?

- Enhancements : Introduction of electron-withdrawing groups at C6 (e.g., bromo) increases electrophilicity, improving heme iron coordination in cytochrome P450 enzymes.

- Diminishments : 19-Methyl oxidation to 19-hydroxy or 19-oxo groups disrupts hydrophobic interactions in the aromatase active site. Similarly, 17-keto reduction to 17β-ol reduces binding affinity by ~10-fold .

- Stereochemical sensitivity : 6β-OH derivatives are less potent than 6α-OH isomers due to unfavorable spatial alignment with aromatase residues .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Exposure control : Use fume hoods to minimize inhalation of aerosols. Wear nitrile gloves and sealed goggles to prevent skin/eye contact .

- Spill management : Avoid water jets; collect solids with inert absorbents and dispose as hazardous waste. Notify authorities if released into waterways .

- Storage : Keep containers sealed in dry, ventilated areas away from oxidizers. Monitor for decomposition products like formate under prolonged light exposure .

Advanced: What challenges arise in identifying urinary metabolites of this compound, and how can they be resolved?

Key challenges include:

- Co-elution of isomers : 6α- and 6β-hydroxy metabolites require chiral columns or derivatization with MSTFA/imidazole to retain stereochemical data .

- Low-abundance metabolites : Immunoaffinity purification or solid-phase extraction (C18 columns) enriches trace metabolites like 16α-OH-etiocholanolone .

- Matrix effects : Urinary salts and proteins can suppress ionization in LC-MS; dilution or post-column infusion of internal standards (e.g., d7-androstenedione) mitigates this .

Advanced: How does derivatization methodology impact the accuracy of stereochemical analysis in this compound metabolites?

Traditional trimethylsilylation (MSTFA/NH4I/ethanethiol) induces 3,5-dienol formation, erasing C6 stereochemical data. Alternative derivatization with MSTFA/imidazole/potassium acetate forms 2,4-dienol-TMS derivatives, preserving 6α/6β configurations . For LC-MS, pre-column oxidation with Jones reagent converts 6-OH metabolites to 6-keto analogs, simplifying chromatographic separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.